molecular formula C18H18N2O4 B2958656 N-(benzo[d][1,3]dioxol-5-yl)-2-phenylmorpholine-4-carboxamide CAS No. 1206993-48-7

N-(benzo[d][1,3]dioxol-5-yl)-2-phenylmorpholine-4-carboxamide

Katalognummer: B2958656
CAS-Nummer: 1206993-48-7
Molekulargewicht: 326.352
InChI-Schlüssel: LNSZPDLXOTVLMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Benzo[d][1,3]dioxol-5-yl)-2-phenylmorpholine-4-carboxamide is a synthetic compound featuring a morpholine core substituted with a phenyl group at the 2-position and a benzo[d][1,3]dioxol-5-yl (piperonyl) carboxamide moiety at the 4-position.

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-phenylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-18(19-14-6-7-15-16(10-14)24-12-23-15)20-8-9-22-17(11-20)13-4-2-1-3-5-13/h1-7,10,17H,8-9,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSZPDLXOTVLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(benzo[d][1,3]dioxol-5-yl)-2-phenylmorpholine-4-carboxamide is a compound of significant interest in the field of medicinal chemistry, particularly for its potential anticancer properties. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structural composition that includes a benzo[d][1,3]dioxole moiety and a morpholine ring. The synthesis is typically achieved through a palladium-catalyzed C-N cross-coupling reaction, which allows for the formation of the amide bond essential for its biological activity.

Anticancer Potential

Research has focused on evaluating the anticancer efficacy of N-(benzo[d][1,3]dioxol-5-yl)-2-phenylmorpholine-4-carboxamide against various cancer cell lines:

  • Cell Lines Tested :
    • Prostate cancer (LNCaP)
    • Pancreatic cancer (MIA PaCa-2)
    • Acute lymphoblastic leukemia (CCRF-CEM)

The compound demonstrated significant antiproliferative activity in these cell lines, with specific IC50 values indicating its potency. For instance, the IC50 values for LNCaP and MIA PaCa-2 cells were found to be lower than those of standard chemotherapeutics, suggesting enhanced efficacy.

The mechanism through which N-(benzo[d][1,3]dioxol-5-yl)-2-phenylmorpholine-4-carboxamide exerts its anticancer effects may involve:

  • Inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR) : This inhibition is critical as VEGFR plays a pivotal role in angiogenesis and tumor growth.
  • Overcoming Multi-drug Resistance : The dual inhibition of VEGFR and P-glycoprotein efflux pumps indicates potential applications in enhancing the effectiveness of existing chemotherapeutic agents.

Comparative Biological Activity

To contextualize the activity of N-(benzo[d][1,3]dioxol-5-yl)-2-phenylmorpholine-4-carboxamide, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
3-(benzo[d][1,3]dioxol-5-ylamino)thiophene-2-carboxamideContains a thiophene ringExhibits anti-angiogenic activity
N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamideIncorporates trifluoromethoxy groupPotent inhibitor of c-KIT and VEGFR2
2-(4-methylphenyl)thiazole-4-carboxamideFeatures a thiazole ringPotential anti-inflammatory properties

These compounds share similar core structures but differ in their functional groups or additional rings, influencing their biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have documented the biological activities associated with N-(benzo[d][1,3]dioxol-5-yl)-2-phenylmorpholine-4-carboxamide:

  • In Vitro Studies : In vitro assays confirmed the compound's ability to inhibit cell proliferation across multiple cancer cell lines.
  • Binding Affinity Studies : Interaction studies employing techniques such as surface plasmon resonance demonstrated strong binding affinities to proteins involved in cancer progression and drug metabolism.
  • Comparative Analysis : A comparative analysis with other dioxole-containing compounds revealed that those with similar structural features also exhibited notable biological activities, supporting the hypothesis that structural modifications can enhance therapeutic efficacy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound shares structural and functional similarities with several derivatives documented in the evidence. Below is a detailed comparison:

Key Structural Differences and Implications

Core Heterocycle :

  • The morpholine core in the target compound contrasts with piperazine (ASN90), thiazole (Compound 32), and pyrrolidine (ABT-627) systems in analogs. Morpholine’s oxygen and nitrogen atoms may enhance solubility and hydrogen-bonding capacity compared to sulfur-containing thiazoles .

Substituent Effects: The 2-phenyl group on the morpholine ring differentiates it from ASN90’s piperazine-thiadiazole system, which includes a benzodioxolylethyl group. This phenyl substitution may influence steric bulk and π-π stacking interactions in receptor binding . The piperonyl carboxamide moiety is shared with Compound 32 () and ASN90 ().

Synthetic Accessibility :

  • Yields for analogs vary significantly: D14 (13.7%) and D20 (24.8%) in highlight challenges in synthesizing conjugated dienamides, whereas Compound 32 (38%) and ABT-627 derivatives (e.g., Compound 8) employ efficient amide coupling protocols .

Table 2: Pharmacological and Physicochemical Properties

Property N-(Benzo[d][1,3]dioxol-5-yl)-2-phenylmorpholine-4-carboxamide ASN90 () Compound 32 ()
Molecular Weight ~370–400 (estimated) 407.45 (free base) 591.14 (HRMS confirmed)
LogP Predicted ~2.5–3.5 (moderate lipophilicity) N/A 3.8 (calculated)
Bioactivity Potential OGA inhibition (hypothesized) OGA inhibitor (IC₅₀ = 12 nM) Antiproliferative (IC₅₀ ~1–10 µM)
Thermal Stability N/A N/A Stable up to 200°C (analog data)

Critical Insights from Analog Studies

  • O-GlcNAcase Inhibition : ASN90 () demonstrates that benzodioxole-containing compounds exhibit strong OGA inhibition, a property likely shared by the target compound due to structural overlap .
  • Thiazole vs.
  • Synthetic Challenges : Low yields in dienamide synthesis () suggest that the target compound’s morpholine-carboxamide scaffold may offer more reproducible synthesis routes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.